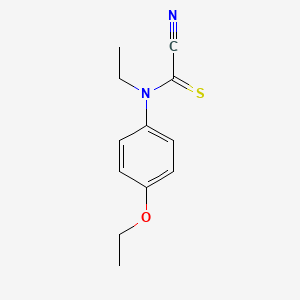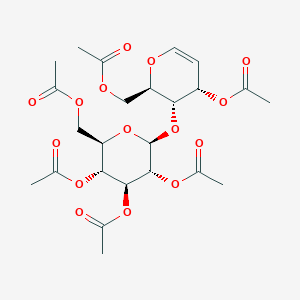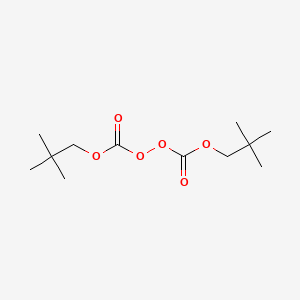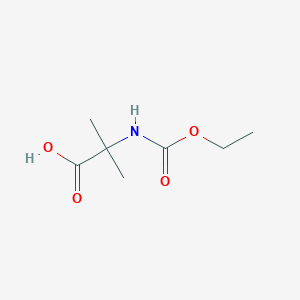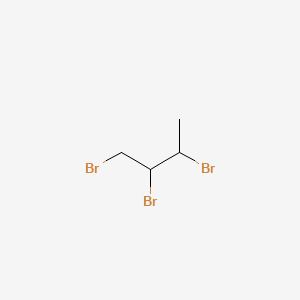
1,2,3-Tribromobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromobutane is an organic compound with the molecular formula C4H7Br3 It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the first, second, and third carbon atoms of the butane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in a controlled environment to ensure the selective bromination at the desired positions on the butane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and butane, along with appropriate catalysts and reaction vessels designed to handle large volumes and ensure safety and efficiency.
化学反応の分析
Types of Reactions: 1,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or butane itself.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes, depending on the nucleophile used.
Elimination Reactions: Alkenes such as 1-butene or 2-butene are common products.
Reduction Reactions: Products include less brominated butanes or butane itself.
科学的研究の応用
1,2,3-Tribromobutane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.
Biology: The compound can be used in studies involving brominated organic compounds and their effects on biological systems.
Medicine: Research into brominated compounds like this compound may provide insights into potential pharmaceutical applications or toxicological effects.
Industry: It is used in the production of flame retardants, as brominated compounds are effective in reducing flammability.
作用機序
The mechanism of action of 1,2,3-tribromobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms to form double bonds. The exact pathways and molecular targets can vary based on the specific conditions and reagents used.
類似化合物との比較
1,1,2-Tribromobutane: Another brominated butane derivative with bromine atoms at different positions.
1,2,2-Tribromobutane: Similar structure but with two bromine atoms on the second carbon.
2,2,3-Tribromobutane: Bromine atoms are attached to the second and third carbon atoms.
Uniqueness of 1,2,3-Tribromobutane: this compound is unique due to the specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This arrangement allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
632-05-3 |
|---|---|
分子式 |
C4H7Br3 |
分子量 |
294.81 g/mol |
IUPAC名 |
1,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |
InChIキー |
HKTNRDJXZCCMGH-UHFFFAOYSA-N |
正規SMILES |
CC(C(CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



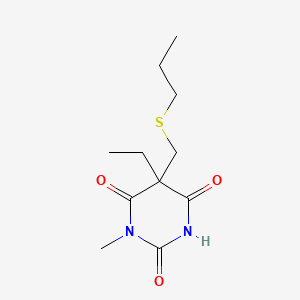

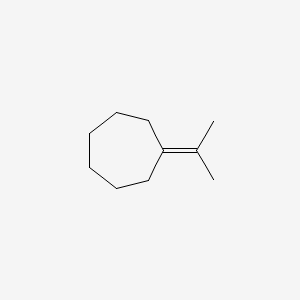
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

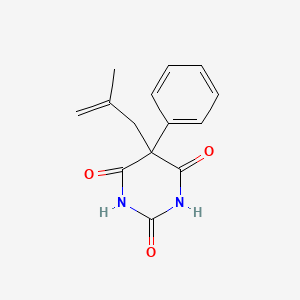

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
